molecular formula C7H14N2O2 B8766405 1-(3-Hydroxypropyl)piperazin-2-one CAS No. 643084-42-8

1-(3-Hydroxypropyl)piperazin-2-one

Cat. No.: B8766405
CAS No.: 643084-42-8
M. Wt: 158.20 g/mol
InChI Key: WXYGSWODSMFEGV-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)piperazin-2-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

643084-42-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(3-hydroxypropyl)piperazin-2-one

InChI

InChI=1S/C7H14N2O2/c10-5-1-3-9-4-2-8-6-7(9)11/h8,10H,1-6H2

InChI Key

WXYGSWODSMFEGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CCCO

Origin of Product

United States

The Significance of Piperazin 2 One Ring Systems in Organic Synthesis and Heterocyclic Chemistry

The piperazin-2-one (B30754) core is a privileged scaffold in the realms of organic synthesis and medicinal chemistry. thieme-connect.com This six-membered heterocyclic ring, containing two nitrogen atoms and a ketone group, serves as a versatile building block for creating a diverse array of more complex molecules. thieme-connect.commedchemexpress.com Its importance is underscored by its presence in numerous natural products and pharmaceutically active compounds. thieme-connect.com

The strategic placement of nitrogen atoms within the piperazin-2-one ring allows for various chemical modifications, making it an attractive starting point for combinatorial synthesis and the development of compound libraries. thieme-connect.com Synthetic chemists have developed numerous methodologies for the preparation of piperazinone derivatives, including multi-bond-forming reactions that offer efficient access to structural diversity. thieme-connect.com These approaches often involve the reaction of primary amines with suitable electrophiles, highlighting the nucleophilic nature of the ring's nitrogen atoms. thieme-connect.com

Furthermore, the piperazin-2-one structure can act as a peptidomimetic, mimicking the spatial arrangement of amino acid residues in a peptide chain. thieme-connect.comresearchgate.net This property is particularly valuable in drug discovery for designing molecules that can interact with biological targets typically addressed by peptides, but with improved stability and oral bioavailability.

Overview of Research Trajectories for Alkyl Substituted Piperazin 2 Ones

Research into alkyl-substituted piperazin-2-ones has followed several key trajectories, largely driven by their potential applications in medicinal chemistry and materials science. The introduction of alkyl groups at various positions on the piperazin-2-one (B30754) ring can significantly influence the molecule's physical, chemical, and biological properties.

One major area of investigation is the development of stereoselective synthesis methods to control the three-dimensional arrangement of these substituents. researchgate.netnih.gov Asymmetric catalysis, employing transition metals like palladium or iridium, has been successfully used to synthesize chiral piperazin-2-ones with high enantioselectivity. nih.govacs.orgrsc.org These stereochemically defined molecules are crucial for understanding structure-activity relationships in biological systems.

Another significant research direction focuses on the functionalization of the piperazine (B1678402) nitrogen atoms. N-alkylation is a common strategy to introduce a wide range of substituents, thereby modulating the compound's properties. mdpi.com For instance, the attachment of different heterocyclic moieties to the piperazine nitrogen can lead to compounds with tailored affinities for specific biological targets, such as dopamine (B1211576) receptors. nih.gov

The exploration of C-H functionalization represents a more recent and advanced frontier in the synthesis of alkyl-substituted piperazin-2-ones. mdpi.com These methods allow for the direct introduction of alkyl groups onto the carbon backbone of the ring, offering a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses. mdpi.com

Academic Relevance and Research Context of 1 3 Hydroxypropyl Piperazin 2 One

Direct Synthesis Pathways of this compound

The synthesis of this compound is a multi-step process that hinges on the successful formation of the core piperazin-2-one heterocycle and the subsequent or concurrent attachment of the 3-hydroxypropyl side chain.

Lactamization Strategies for Piperazin-2-one Ring Formation

The construction of the piperazin-2-one skeleton is a critical step, and various synthetic strategies have been developed to achieve this. Although syntheses of piperazine derivatives have been known for nearly a century, the creation of chiral 2-oxopiperazines continues to be a significant challenge for organic chemists. researchgate.net Methodologies are often categorized by which C-N bond is formed during the ring-closing reaction. researchgate.net

Several effective strategies for forming the piperazinone scaffold have been reported in the literature, including:

Reductive Cyclization : This can involve the cyclization of cyanomethylamino pseudopeptides. researchgate.net

Tandem Reactions : A tandem reductive coupling and SN2-cyclization between a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine provides a convenient route to N-substituted piperazinones. researchgate.net

Asymmetric Hydrogenation : A modern approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which directly yields the chiral piperazin-2-one core with high efficiency.

Cyclization of Amide Precursors : The use of 2-amino-N-(2,2-dimethoxyethyl)acetamides, followed by hydrogenation, is another established pathway. researchgate.net

These methods provide a versatile toolkit for chemists to construct the fundamental piperazin-2-one ring system, which is the necessary precursor for the target molecule.

Incorporation of the 3-Hydroxypropyl Moiety: Alkylation and Functionalization Techniques

Once the piperazin-2-one nucleus is formed, or by using a suitable precursor, the 3-hydroxypropyl group is introduced. The most common method for this transformation is N-alkylation. mdpi.com

This typically involves the reaction of the secondary amine at the N1 position of the piperazin-2-one ring with a three-carbon electrophile carrying a hydroxyl group or a masked hydroxyl group. A prime example of a suitable reagent is 3-bromopropanol or 3-chloropropanol, which reacts via nucleophilic substitution to form the desired C-N bond.

In a related synthetic approach for different piperazine derivatives, a secondary amine was successfully alkylated using benzyl (B1604629) 4-(3-bromopropyl)piperazine-1-carboxylate, demonstrating the utility of a propyl chain with a terminal leaving group (bromide) for alkylation. nih.gov Another relevant technique involves the reaction of a piperazine derivative with epibromohydrin, which introduces a 2-hydroxy-3-bromopropyl group that can be subsequently modified. nih.gov These examples highlight the general principle of using alkylating agents with a three-carbon chain to append the desired moiety onto the piperazine nitrogen.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of this compound. Academic studies on related heterocyclic syntheses provide a framework for potential optimizations. Key parameters that are typically screened include catalysts, solvents, temperature, and reactant stoichiometry.

For instance, in the synthesis of other complex heterocycles, solvents such as toluene (B28343), chlorobenzene, DMF, and DMSO have been evaluated, with toluene often proving to be the most suitable medium for certain cyclization reactions. researchgate.net The choice of catalyst is also critical; various catalysts including platinum on carbon (Pt/C), iron(III) chloride (FeCl3), and vanadium compounds have been used to drive hydrogenation and cyclization steps efficiently. researchgate.netgoogle.com

Temperature control is vital, as demonstrated in one study where 130°C was identified as the optimal temperature for a specific cyclotrimerization. researchgate.net In large-scale syntheses of piperazine-containing drugs, adjusting the stoichiometry, such as using a large excess of piperazine, has been shown to be effective in minimizing the formation of undesired side products from multiple additions. mdpi.com A careful balance of these conditions is necessary to achieve high yields, as seen in a procedure that afforded a 90% yield through meticulous control of the reaction environment. mdpi.com

Table 1: Example of Optimization Parameters in Heterocyclic Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1FeCl3 (20 mol%)Toluene13072 researchgate.net
2FeCl3 (20 mol%)Chlorobenzene130- (Lower than Toluene) researchgate.net
3FeCl3 (20 mol%)DMF130- (Lower than Toluene) researchgate.net
4Pt/C (5%) / Vanadium(IV) oxyacetylacetonateTetrahydrofuran35- (High Conversion) google.com

Synthesis of Novel this compound Derivatives and Analogs

The this compound scaffold serves as a valuable starting point for the creation of new analogs with potentially diverse properties. Modifications are typically targeted at the remaining secondary amine at the N4 position.

Modifications at the Piperazin-2-one Nitrogen Atoms

The N4 nitrogen of the this compound ring is a nucleophilic site amenable to further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved through several established methods. mdpi.com The most direct approach is nucleophilic substitution using alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or alkyl sulfonates in the presence of a base. mdpi.com Another powerful technique is reductive amination, where the piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to form a new C-N bond. mdpi.comnih.gov

A common strategy to ensure selective alkylation at the N4 position involves the use of an orthogonal protecting group strategy. For instance, one nitrogen can be temporarily protected (e.g., with an acetyl group), allowing for the alkylation of the other nitrogen, followed by deprotection. researchgate.net

Table 2: Examples of N-Alkylation Reactions on Piperazine Scaffolds

Starting MaterialReagentsReaction TypeProductReference
N-AcetylpiperazineAlkyl Halide, K2CO3Nucleophilic Substitution1-Alkyl-4-acetylpiperazine researchgate.net
Secondary AmineFormaldehyde, NaBH(OAc)3Reductive AminationN-Methylated Amine nih.gov
Secondary AmineAcetaldehyde, NaBH(OAc)3Reductive AminationN-Ethylated Amine nih.gov
1-[3-(Trifluoromethyl)phenyl]piperazine1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNucleophilic Substitution1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one mdpi.com

N-Acylation is another fundamental transformation for modifying the N4 position. This reaction typically involves treating the piperazinone with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This creates an amide linkage. Similarly, reaction with an isocyanate will form a urea (B33335) derivative, as demonstrated in the synthesis of Infigratinib. mdpi.com These reactions provide a straightforward means to introduce a wide array of functional groups, further expanding the chemical diversity of derivatives based on the this compound core.

Derivatization via Amide Linkages

The secondary amine within the piperazin-2-one ring of this compound is a key site for derivatization. Standard amide bond formation protocols can be readily applied to introduce a wide variety of substituents at the N-4 position. This transformation is typically achieved by reacting the piperazinone with an activated carboxylic acid derivative.

Commonly employed methods involve the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. researchgate.netbachem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions like racemization. peptide.com The general process involves the in situ formation of a reactive acylating intermediate from the carboxylic acid, which is then readily attacked by the nucleophilic secondary amine of the piperazinone. researchgate.net An alternative, "reagent-free" approach involves the one-pot conversion of a carboxylic acid to a thioester, which then smoothly reacts with the amine to form the desired amide, presenting a greener alternative to traditional methods. nih.govrsc.org

These reactions are highly versatile, allowing for the introduction of diverse acyl groups, including aliphatic, aromatic, and heterocyclic moieties, thereby enabling extensive structure-activity relationship (SAR) studies. The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Representative Amide Coupling Reactions

Carboxylic Acid Coupling Reagent/Method Product
Benzoic Acid EDC, HOBt 1-(3-Hydroxypropyl)-4-benzoylpiperazin-2-one
Acetic Acid DIC, HOBt 4-Acetyl-1-(3-hydroxypropyl)piperazin-2-one
4-Chlorobenzoic Acid DPDTC (Thioester formation) 4-(4-Chlorobenzoyl)-1-(3-hydroxypropyl)piperazin-2-one
Thiophene-2-carboxylic acid BOP reagent 1-(3-Hydroxypropyl)-4-(thiophene-2-carbonyl)piperazin-2-one

Transformations of the Hydroxypropyl Side Chain

The terminal hydroxyl group of the propyl side chain offers another vector for chemical modification, allowing for the introduction of new functional groups and the extension of the molecular scaffold.

The primary alcohol of the hydroxypropyl side chain can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. youtube.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the controlled oxidation to the corresponding aldehyde, 3-(2-oxopiperazin-1-yl)propanal. libretexts.org These reactions are typically performed in anhydrous solvents to prevent overoxidation. libretexts.org

For the synthesis of the carboxylic acid, 3-(2-oxopiperazin-1-yl)propanoic acid, stronger oxidizing agents are required. nsf.gov Common reagents include chromium trioxide in acidic solution (Jones reagent) or potassium permanganate. A modern, two-step, one-pot procedure involves an initial oxidation to the aldehyde using a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov This method is notable for its mild conditions and compatibility with various sensitive functional groups. nih.gov

The terminal hydroxyl group can also undergo esterification. This can be achieved through reaction with an acyl chloride or acid anhydride in the presence of a base, or via a Fischer esterification with a carboxylic acid under acidic catalysis. These reactions yield esters of this compound, further expanding the range of accessible derivatives.

The hydroxyl group can be converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution reactions. Treatment of this compound with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding 1-(3-chloropropyl)piperazin-2-one or 1-(3-bromopropyl)piperazin-2-one, respectively.

These halogenated intermediates are versatile electrophiles for a variety of nucleophiles in SN2 reactions. libretexts.org This allows for the introduction of a wide array of functional groups at the terminus of the side chain. For example, reaction with amines, thiols, azides, or cyanide can be used to append new nitrogen-, sulfur-, or carbon-containing moieties. The addition of sodium or potassium iodide can facilitate these reactions, particularly when starting with an alkyl chloride. mdpi.com

Introduction of Substituents on the Piperazin-2-one Ring Carbons

While derivatization at the nitrogen atoms is common, functionalization of the carbon atoms of the piperazin-2-one ring represents a more advanced strategy for creating structural diversity and exploring three-dimensional chemical space. mdpi.comresearchgate.net

Modern synthetic methods have enabled the direct functionalization of C-H bonds on the piperazine core, a task complicated by the presence of the second nitrogen atom. mdpi.comresearchgate.net Photoredox catalysis, using iridium-based catalysts, has been successfully employed for the C-H arylation and alkylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub These methods often proceed via the generation of an α-amino radical, which then couples with a suitable partner. encyclopedia.pub

For creating stereochemically defined centers, several powerful asymmetric methods have been developed. The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of enantioenriched products with substituents at the C-3 position, including the formation of challenging quaternary stereocenters. nih.gov

An elegant one-pot approach combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence to furnish 3-aryl or 3-alkyl substituted piperazin-2-ones in high yield and with excellent enantioselectivity (up to 99% ee). nih.govacs.org Another strategy involves the reaction of piperazin-2-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride, which surprisingly yields cis- and trans-piperazine-2,3-diyl-bisphosphonates, demonstrating a method for C-C bond functionalization at two adjacent positions. nih.gov More traditional, yet effective, strategies rely on the cyclization of appropriately substituted linear diamine precursors to construct the substituted piperazinone ring. mdpi.comnih.gov

Table 2: Selected C-Functionalization Strategies

Strategy Key Reagents Position(s) Functionalized Stereocontrol
Photoredox C-H Arylation Ir(ppy)₃, Aryl Diazonium Salt C-3, C-5 Achiral
Asymmetric Allylic Alkylation Pd Catalyst, Chiral Ligand C-3 High (Enantioselective)
DROC Sequence Quinine-derived Urea Catalyst C-3 High (Enantioselective)
Bisphosphonylation P(OEt)₃, POCl₃ C-2, C-3 Diastereoselective

Cascade Reactions and Multi-Component Approaches to Piperazin-2-one Scaffolds

Cascade reactions and multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway to the piperazin-2-one core, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. bohrium.com

A notable cascade process for synthesizing piperazin-2-ones involves a metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide. thieme.dethieme-connect.com This one-pot process forms three new bonds and introduces two points of diversity, making it highly suitable for creating libraries of compounds. bohrium.comthieme-connect.com

Isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), are exceptionally powerful for generating piperazine-based scaffolds. nih.govrsc.org The classical Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. By choosing bifunctional starting materials, such as an N-protected amino acid and an isocyano-ester, subsequent intramolecular cyclization can lead directly to substituted piperazin-2-ones. A variation known as the split-Ugi reaction is particularly suited for bis-secondary diamines like piperazine, allowing for the regioselective desymmetrization of the core in a single step to produce 1,4-disubstituted derivatives. nih.gov These MCRs offer a convergent and flexible route to a vast chemical space of piperazinone derivatives. acs.orgmdpi.com

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling is a cornerstone of computational chemistry, allowing for the three-dimensional visualization and manipulation of molecular structures. A critical aspect of this is conformational analysis, which aims to identify the stable, low-energy spatial arrangements of a molecule. For flexible molecules such as this compound, which contains a piperazine ring and a flexible hydroxypropyl side chain, a multitude of conformations are possible.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and inherent reactivity. nih.gov These methods can be used to calculate a variety of molecular properties that are not readily accessible through experimentation.

For this compound, these calculations would typically involve:

Geometry Optimization: To find the most stable (lowest energy) three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated from such a study.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govCurrent time information in Edmonton, CA.

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Preparation: A series of chemically similar compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

Such models can be instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. Current time information in Edmonton, CA.

In silico methods are employed to predict how a molecule might interact with a biological target, such as a protein or enzyme, and to estimate the strength of this interaction (binding affinity). nih.gov These predictions are crucial in the early stages of drug discovery.

For this compound, this would involve identifying a potential biological target and then using computational tools to predict how the molecule binds to it. The types of interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a particular biological effect. Pharmacophore models can be generated from a set of active molecules and are used to:

Virtual Screening: Search large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

Lead Optimization: Guide the modification of a known active compound (a "lead") to improve its potency and selectivity.

For derivatives of this compound, a pharmacophore model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of these features, that are critical for biological activity.

Docking Simulations for Investigating Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is commonly used to predict the binding mode of a small molecule ligand to its protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

A docking study of this compound into a hypothetical receptor would provide valuable information on:

Binding Pose: The most likely three-dimensional arrangement of the compound within the receptor's active site.

Key Interactions: The specific amino acid residues in the receptor that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

Binding Affinity: An estimated binding energy that can be used to rank different compounds.

The insights gained from docking simulations can guide the design of more potent and selective analogs.

Spectroscopic Characterization Techniques and Advanced Analytical Methodologies

Advanced NMR Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1-(3-Hydroxypropyl)piperazin-2-one, advanced NMR techniques provide detailed information about connectivity and spatial arrangement of atoms.

In the synthesis and characterization of related piperazine (B1678402) derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the proposed structures. For instance, in studies of N-substituted piperazines, the chemical shifts and coupling constants of the piperazine ring protons can indicate the ring's conformation, which is often a chair form. The presence of substituents influences the electronic environment of the nuclei, leading to characteristic shifts in the NMR spectrum. For example, the protons on the carbon adjacent to the hydroxyl group in the 3-hydroxypropyl chain would be expected to have a distinct chemical shift compared to the other methylene (B1212753) groups in the chain and the piperazine ring.

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for studying the properties of materials in the solid phase, offering insights into polymorphism and protonation states that are not accessible through solution-state NMR. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties.

Furthermore, ssNMR is instrumental in determining the protonation state of nitrogen atoms within the piperazine ring. The chemical shift of nitrogen and adjacent carbon atoms is highly sensitive to protonation, a key factor influencing a molecule's solubility and biological activity. Studies on other nitrogen-containing heterocycles have shown that changes in the NMR spectra upon acidification can unequivocally identify the site of protonation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₄N₂O₂, the expected exact mass can be precisely measured using high-resolution mass spectrometry (HRMS).

While a specific mass spectrum for this compound is not widely published, the fragmentation patterns of related piperazine derivatives have been studied. In general, the electron ionization (EI) mass spectra of piperazine derivatives show characteristic fragmentation of the piperazine ring. Common fragmentation pathways for designer drugs containing a piperazine moiety involve the cleavage of the bonds adjacent to the nitrogen atoms. chemrxiv.org For this compound, one would anticipate fragmentation involving the loss of the hydroxypropyl side chain and cleavage of the piperazin-2-one (B30754) ring. The presence of the lactam functionality (an amide within a cyclic system) would also influence the fragmentation, potentially leading to characteristic losses of CO and other small neutral molecules.

The following table outlines the expected key mass spectrometry data for this compound.

Property Value
Molecular FormulaC₇H₁₄N₂O₂
Molecular Weight158.19 g/mol
Expected [M+H]⁺ (m/z)159.1133

This data is theoretical and would require experimental verification.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques are crucial for confirming the presence of the hydroxyl, amide (lactam), and amine functionalities.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A strong, sharp absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the cyclic amide (lactam). The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear in the region of 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch. C-H stretching vibrations of the aliphatic propyl chain and piperazine ring would be observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The C-C and C-H vibrations of the aliphatic backbone and the symmetric vibrations of the piperazine ring would be expected to show strong Raman signals. Studies on piperazine itself have shown that the chair conformation is predominant in the solid state, and the vibrational modes are sensitive to the conformation of the ring. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Hydroxyl (-OH)O-H Stretch3200-3500 (broad)IR
Lactam (C=O)C=O Stretch1650-1680 (strong)IR
Secondary Amine (N-H)N-H Stretch3300-3500IR
Aliphatic C-HC-H Stretch2850-3000IR, Raman
Amine (C-N)C-N Stretch1000-1250IR

This data is based on typical functional group frequencies and would require experimental verification for the specific compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which is achiral, X-ray crystallography would definitively establish the conformation of the piperazine-2-one ring and the orientation of the 3-hydroxypropyl substituent.

While a crystal structure for this compound is not publicly available, studies on related piperazine derivatives have been reported. For instance, the crystal structure of a substituted N,N'-piperazine revealed details about the chair conformation of the piperazine ring and the influence of substituents on the crystal packing. chemicalbook.com In such structures, intermolecular hydrogen bonding involving the N-H and O-H groups plays a significant role in stabilizing the crystal lattice.

For this compound, it is expected that the piperazin-2-one ring would adopt a distorted chair or boat conformation due to the presence of the sp²-hybridized carbonyl carbon. The crystal structure would be stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the N-H group of the piperazine ring, as well as the carbonyl oxygen of the lactam.

The following table outlines the type of structural information that would be obtained from an X-ray crystallographic analysis of this compound.

Structural Parameter Information Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Bond Lengths and AnglesPrecise measurements of all interatomic distances and angles.
Torsion AnglesInformation about the conformation of the rings and side chains.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent interactions.

This information is predictive and would require successful crystallization and X-ray diffraction analysis of the compound.

Investigation of Molecular Interactions and Mechanistic Biology in Preclinical Research

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The piperazine (B1678402) moiety is a recognized pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. nih.govnih.gov Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

While direct enzymatic inhibition data for 1-(3-Hydroxypropyl)piperazin-2-one is not extensively available in the public domain, the broader class of piperazine derivatives has been the subject of significant research in kinase inhibitor development. nih.gov For instance, various piperazine derivatives have been shown to exhibit inhibitory activity against a range of kinases, including anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.gov

In a notable example of scaffold elaboration, a series of furopyrimidine-based compounds incorporating a piperazinyl linker were designed and synthesized as potential inhibitors of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. nih.gov PI3Kα is a key component of a signaling pathway that is frequently overactive in cancer cells. nih.gov The study demonstrated that the piperazine core served as a crucial structural element for achieving potent inhibition of the enzyme. nih.gov Although these derivatives are more complex than this compound, this research underscores the potential of the piperazine ring system to be incorporated into potent kinase inhibitors. The general structure-activity relationship (SAR) often points to the piperazine nitrogen atoms being key interaction points within the enzyme's active site. nih.gov

Receptor Binding and Ligand Interaction Profiling (In Vitro and Cellular Assays)

The versatility of the piperazine scaffold extends to its role in ligands for a variety of cell surface and intracellular receptors. The substitution pattern on the piperazine ring dictates the affinity and selectivity for different receptor families.

Arylpiperazine derivatives, which share the core piperazine ring with this compound, have been investigated for their interaction with adrenergic receptors (ARs). nih.gov The α1-adrenergic receptors, in particular, are G-protein coupled receptors (GPCRs) that mediate sympathetic nervous system responses. nih.gov

A study focusing on phenylpiperazine-hydantoin derivatives featuring a 2-hydroxypropyl linker—a structure closely related to the subject compound—evaluated their affinity for α1-ARs. nih.gov Radioligand binding assays using rat cortex homogenates revealed that several of these compounds bind to α1-ARs with high affinity. The presence of the 2-hydroxypropyl linker was a key structural feature of the tested series. nih.gov All tested compounds with high affinity acted as antagonists at α1A-, α1B-, and α1D-adrenergic receptor subtypes. nih.gov

Table 1: Affinity of Arylpiperazine Derivatives with a 2-Hydroxypropyl Linker for α1-Adrenergic Receptors This table is based on data for compounds structurally related to this compound.

Compound IDR GroupKi (nM) for α1-AR
9 3,4,5-trimethoxybenzylidene23.1
10 4-methoxybenzylidene26.3
12 4-chlorobenzylidene21.7
14 4-nitrobenzylidene11.9
16 2,4-dichlorobenzylidene31.1

Data sourced from a study on phenylpiperazine-hydantoin derivatives. nih.gov

These findings suggest that the combination of a piperazine ring and a hydroxypropyl linker can be a favorable motif for achieving affinity at adrenergic receptors. Molecular modeling studies on different arylpiperazine ligands have indicated that the protonated aliphatic nitrogen of the piperazine ring often forms a key salt bridge interaction with a conserved aspartate residue in the α1A-adrenergic receptor binding pocket. researchgate.net

The piperazine moiety is a well-established scaffold in the development of ligands for histamine (B1213489) receptors, particularly the H3 receptor subtype. nih.govnih.gov The H3 receptor is a GPCR that acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. nih.govnih.gov

Numerous studies have explored the structure-activity relationships of piperazine derivatives as H3 receptor antagonists. A critical finding is that the nature of the piperazine ring itself is a significant determinant of affinity and selectivity. For instance, in comparative studies, replacement of a piperazine ring with a piperidine (B6355638) moiety can dramatically alter the affinity profile, particularly for off-target interactions like the sigma-1 receptor. nih.gov In one such study, a piperazine derivative showed high selectivity for the H3 receptor, whereas its direct piperidine analogue gained high affinity for the sigma-1 receptor, thus becoming a dual-activity ligand. nih.gov

Table 2: Comparative Receptor Affinities of a Piperazine vs. Piperidine Derivative

Compound IDCore MoietyhH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

Data sourced from a study on H3 and sigma-1 receptor ligands. nih.gov

This highlights the nuanced role of the piperazine structure in receptor recognition. The basicity of the nitrogen atoms and the conformational constraints imposed by the ring are key factors governing these interactions. nih.gov

The interaction of piperazine derivatives with neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), is another area of preclinical investigation. moleculardevices.comijrrjournal.com These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are important targets for antidepressant and other psychotropic medications. moleculardevices.com

Cellular Assays for Mechanistic Insights (Excluding Clinical Outcomes)

To move beyond simple binding and inhibition assays, cellular assays are employed to understand how a compound affects cell signaling and function. These assays provide mechanistic insights into the downstream consequences of target engagement.

For example, in a study investigating an arylpiperazine derivative with potential antidiabetic properties, a glucose uptake assay was used in a relevant cell line. tudublin.ie This type of assay measures the ability of cells to take up glucose from the surrounding medium, a key physiological process. The study found that the compound was active in this cellular context, and complexation with a cyclodextrin (B1172386) to improve solubility did not hinder its biological activity. tudublin.ie Such assays are crucial for confirming that a compound's activity observed in a cell-free system translates to a functional effect in a living cell, providing a bridge between molecular interaction and physiological response.

Studies on Cell Proliferation and Viability in Research Models

There is a notable lack of specific studies on the effects of this compound on cell proliferation and viability in various research models. In the broader context of piperazine-containing compounds, research has been conducted to assess their potential as anti-proliferative agents. nih.govnih.gov For instance, some studies have evaluated the cytotoxicity of (1,3')-bis-tetrahydroisoquinolines and pentacyclic piperazine systems against human cancer cell lines such as K562 (myelogenous leukemia), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Other research has focused on in silico studies of arylpiperazine derivatives as potential anti-proliferative agents against prostate cancer cell lines like PC-3. nih.gov

These studies often employ colorimetric assays, such as the MTS assay, to determine the number of viable cells in proliferation or cytotoxicity assays. promega.com The MTS assay utilizes a tetrazolium compound that is bioreduced by metabolically active cells into a formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. promega.com However, the application of these methodologies to this compound and the resulting data are not available in the reviewed literature.

Table 1: Hypothetical Data Table for Cell Viability Studies

Since no specific data exists for this compound, the following table is a representative example of how such data would be presented.

Cell LineAssay TypeConcentration (µM)% Viability (Mean ± SD)
A549MTS10Data Not Available
MCF-7MTS10Data Not Available
PC-3MTS10Data Not Available

Evaluation of Antimicrobial Interaction Mechanisms (e.g., enzyme targets)

Specific research detailing the antimicrobial interaction mechanisms of this compound, including its potential enzyme targets, is not present in the public domain. The broader class of piperazine derivatives has been investigated for antimicrobial properties. researchgate.netnih.govnih.gov For example, new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Molecular docking studies on these related compounds have been used to predict their mechanisms of action, with potential targets including E. coli MurB and Candida albicans CYP51. researchgate.netnih.gov

Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione suggested that its antimicrobial activity against Staphylococcus strains may involve the inhibition of bacterial topoisomerases like DNA gyrase, similar to quinolone-based antimicrobial agents. nih.gov These investigations highlight the methodologies that could be applied to understand the antimicrobial potential of this compound, though specific findings for this compound are currently unavailable.

Metabolic Fate and Biotransformation Studies in In Vitro Systems

Enzyme Systems Involved in Compound Metabolism

There is no specific information available regarding the enzyme systems involved in the metabolism of this compound. For other piperazine-containing compounds, the cytochrome P450 (CYP) enzyme system is known to play a crucial role in their metabolism. nih.govresearchgate.netnih.gov For example, the metabolism of the piperazine-type phenothiazine (B1677639) neuroleptic perazine (B1214570) involves several CYP isoenzymes, with CYP1A2 and CYP3A4 primarily responsible for 5-sulphoxidation and CYP2C19 for N-demethylation. nih.gov Similarly, the active metabolite of several psychoactive drugs, 1-(2-pyrimidinyl)-piperazine, is metabolized by the polymorphic CYP2D6. nih.gov The metabolism of other piperazine-based drugs like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) also involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net These examples suggest that the metabolism of this compound would likely involve one or more CYP450 isoenzymes.

Table 2: Potential Cytochrome P450 Isozymes in Piperazine Metabolism

This table is based on data from related piperazine compounds and indicates potential enzymes for investigation for this compound.

EnzymeKnown Piperazine SubstratesPotential Role in Metabolism
CYP1A2Perazine, BZP, TFMPPSulphoxidation, N-demethylation
CYP2C19PerazineN-demethylation
CYP2D61-(2-pyrimidinyl)-piperazine, BZP, TFMPPHydroxylation, N-demethylation
CYP3A4Perazine, BZP, TFMPPSulphoxidation, N-demethylation

Identification of Metabolites and Metabolic Pathways

Specific metabolites and metabolic pathways for this compound have not been identified in the available literature. Studies on other piperazine derivatives indicate that common metabolic pathways include hydroxylation, N-demethylation, and oxidation. nih.govnih.gov For instance, in vitro metabolism studies of certain piperazin-1-ylpyridazines using mouse and human liver microsomes identified mono-hydroxylation products and oxidation at nitrogen atoms as major metabolites. nih.gov Similarly, in vitro studies with 1-phenylpiperazine (B188723) derivatives using mouse liver S9 fractions have shown that aromatic ring oxidation is a key metabolic step. nih.gov Given the structure of this compound, potential metabolic pathways could include oxidation of the propyl side chain or hydroxylation of the piperazine ring. However, without experimental data, these remain hypothetical.

Role As a Scaffold and Intermediate in Advanced Chemical Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 1-(3-hydroxypropyl)piperazin-2-one makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The hydroxyl group can be readily functionalized or activated to participate in a variety of chemical transformations, while the piperazinone core can be modified or used as a template for building larger, polycyclic structures.

For instance, the piperazinone ring can be a precursor to more elaborate fused heterocyclic systems. Through carefully designed reaction sequences, the lactam functionality and the secondary amine within the piperazinone ring can undergo cyclization reactions with appropriate reagents to form bicyclic or tricyclic frameworks. These complex heterocyclic systems are often sought after in drug discovery for their potential to exhibit novel biological activities. researchgate.net

A notable example of the versatility of the piperazinone core is its use in the synthesis of piperazine-fused cyclic disulfides, which have shown promise as bioreductive probes. acs.org While not directly starting from this compound, this research highlights the utility of the piperazine (B1678402) scaffold in constructing complex heterocyclic systems with specific functions.

Starting MaterialReagents and ConditionsProductApplication
1-(3-Hydroxypropyl)-4-methylpiperazineAryl fluoride, Sodium hydrideBosutinib precursorKinase inhibitor
2-Bromophenylpiperazine2,4-Dimethylphenylthiophenol, Pd-catalysisVortioxetineAntidepressant
1-[3-(Trifluoromethyl)phenyl]piperazine1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneFlibanserinTreatment of low sexual desire

This table is based on synthetic routes for various piperazine-containing drugs, illustrating the versatility of the piperazine scaffold. mdpi.com

Building Block in the Development of Privileged Structures for Chemical Biology Probes

The concept of "privileged structures" refers to molecular scaffolds that can bind to multiple biological targets with high affinity. cambridgemedchemconsulting.comnih.gov The piperazine ring is widely recognized as such a scaffold. researchgate.netnih.govmdpi.com this compound serves as an excellent building block for creating libraries of compounds based on this privileged structure, which can then be screened for activity against various biological targets.

The hydroxyl group of this compound provides a convenient handle for attaching different chemical moieties, allowing for the systematic exploration of structure-activity relationships. This is particularly valuable in the development of chemical biology probes, which are molecules designed to study and manipulate biological processes. The piperazine core itself often imparts favorable properties to these probes, such as improved cell permeability and metabolic stability. researchgate.netresearchgate.net

For example, the piperazine scaffold has been incorporated into the design of inhibitors for microbial β-glucuronidases, enzymes linked to gut toxicity. nih.gov The strategic placement of the piperazine nitrogen atoms was found to be crucial for the inhibitory activity of these compounds. nih.gov

Design of Molecular Probes and Chemical Tools Incorporating the Piperazin-2-one (B30754) Core

The piperazin-2-one core, as found in this compound, is a valuable component in the design of molecular probes and chemical tools. acs.orgthieme.de Its structural rigidity and defined exit vectors for substitution allow for the precise positioning of functional groups, which is critical for designing probes with high specificity and affinity for their intended targets. cambridgemedchemconsulting.com

The lactam moiety within the piperazin-2-one ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the probe to its target protein. The secondary amine provides a point for further derivatization, enabling the attachment of reporter groups such as fluorophores or affinity tags. The 3-hydroxypropyl side chain offers an additional site for modification, allowing for the introduction of further diversity and fine-tuning of the probe's properties. researchgate.net

The piperazine skeleton has been utilized in the structural modification of natural products to enhance their biological activity. nih.gov Furthermore, piperazine-based compounds have been conjugated to delivery systems like humanized ferritin for the transport of siRNA into cancer cells. nih.gov This highlights the adaptability of the piperazine core in the creation of sophisticated chemical tools for biomedical research.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For piperazin-2-one (B30754) derivatives like 1-(3-Hydroxypropyl)piperazin-2-one, these computational tools can accelerate the design and optimization process. AI algorithms can be trained on existing data of known piperazinone compounds to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives.

For instance, generative models can design new molecules with desired characteristics by exploring a vast chemical space. This approach can lead to the identification of this compound analogs with enhanced efficacy for specific biological targets. Furthermore, ML models can predict reaction outcomes and optimize synthetic pathways, making the production of these compounds more efficient and cost-effective.

Development of Novel Reaction Methodologies for Piperazin-2-one Derivatives

The synthesis of N-substituted piperazin-2-ones is a critical area of research. While traditional methods often involve the alkylation of the piperazin-2-one core, there is a growing interest in developing more efficient and versatile synthetic routes. One promising approach is the use of novel catalytic systems that can facilitate the direct and selective functionalization of the piperazine (B1678402) ring.

For example, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netmdpi.com This methodology could be applied to the synthesis of this compound and its derivatives, potentially offering higher yields and greater functional group tolerance compared to conventional methods. Additionally, the development of one-pot, multi-component reactions would streamline the synthesis process, reducing the number of steps and the amount of waste generated. thieme-connect.com

A general synthetic approach for N-alkylation of piperazin-2-one is the reaction with an appropriate alkyl halide. In the case of this compound, this would likely involve the reaction of piperazin-2-one with a 3-halopropanol, such as 3-chloropropanol or 3-bromopropanol, in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base can significantly influence the reaction yield and selectivity. To avoid dialkylation, a common strategy is to use a protecting group on one of the nitrogen atoms of the piperazine ring, which can be later removed. researchgate.net

Exploration of Untapped Biological Targets and Mechanistic Pathways

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic effects. nih.govresearchgate.net The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the lactam carbonyl) in this compound suggests that it could interact with a variety of biological targets.

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover new therapeutic applications. For instance, the N-hydroxyalkyl functionality is known to be important for the biological activity of some piperazine derivatives. nih.gov This suggests that this compound could exhibit interesting pharmacological properties. Investigating its effect on enzymes, receptors, and ion channels that are implicated in various diseases could lead to the discovery of novel drug candidates. Furthermore, understanding the mechanistic pathways through which these compounds exert their biological effects will be crucial for their development as therapeutic agents.

Sustainable Synthesis Approaches for Piperazin-2-one Containing Compounds

The principles of green chemistry are becoming increasingly important in chemical synthesis. For piperazin-2-one derivatives, this translates to the development of environmentally benign and sustainable manufacturing processes. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions.

One avenue of exploration is the use of biocatalysis, where enzymes are used to perform specific chemical transformations. This can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing waste. Another approach is the use of flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and the potential for easier scale-up. mdpi.com The development of such sustainable synthetic methods will be crucial for the environmentally responsible production of this compound and other valuable piperazinone compounds. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Hydroxypropyl)piperazin-2-one, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example:

  • Route A: React piperazin-2-one with 3-chloro-1-propanol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC .
  • Route B: Use a hydroxypropylating agent (e.g., epoxide derivatives) with catalytic acid/base to functionalize the piperazine ring. Optimize solvent polarity (e.g., THF vs. DCM) to improve yield .
    Key Considerations:
  • Purify via column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization.
  • Characterize intermediates via ¹H/¹³C NMR and FT-IR to confirm regioselectivity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protection: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid proximity to strong acids/bases .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Decontaminate surfaces with ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Triangulation: Compare assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Mechanistic Studies: Use isotopic labeling (e.g., ¹⁴C-tagged hydroxypropyl groups) to track metabolic pathways. Pair with molecular docking simulations to identify target binding affinities .
  • Statistical Validation: Apply multivariate analysis to isolate confounding variables (e.g., solvent residues in biological assays) .

Advanced: What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS. Note: Degradation to piperazine derivatives is common under acidic conditions .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
  • Light Sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation kinetics using UV spectrophotometry .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z ~187.2) and 2D NMR (COSY, HSQC) to assign stereochemistry .
  • Purity Assessment: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm .
  • Elemental Analysis: Verify C, H, N composition (±0.3% theoretical) to rule out hydrate/solvate formation .

Advanced: How can computational modeling predict the compound’s reactivity in novel chemical environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Predict sites for electrophilic/nucleophilic attack .
  • MD Simulations: Simulate solvation dynamics in water/DMSO to assess aggregation tendencies or hydrogen-bonding interactions .
  • SAR Analysis: Compare with analogs (e.g., 1-(3-methoxyphenyl)piperazin-2-one) to derive structure-activity relationships for targeted modifications .

Basic: What are the known hazardous decomposition products, and how can they be mitigated?

Methodological Answer:

  • Thermal Decomposition: Above 150°C, releases CO, NOₓ, and propylene oxide. Use scrubbers or carbon filters in exhaust systems .
  • Acidic Hydrolysis: Forms 3-hydroxypropylamine and piperazine derivatives. Neutralize waste with bicarbonate before disposal .

Advanced: What strategies validate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • In Vitro Screening: Test against kinase panels or GPCRs to identify off-target effects. Use SPR (surface plasmon resonance) for binding affinity quantification .
  • Metabolic Profiling: Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify major metabolites via UPLC-QTOF .
  • Toxicity Prediction: Apply read-across models using data from structurally related piperazines (e.g., mutagenicity in Ames test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.